3-(1,3-Dioxoisoindolin-2-yl)-2-oxopropyl acetate
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Overview
Description
3-(1,3-Dioxoisoindolin-2-yl)-2-oxopropyl acetate is a chemical compound characterized by the presence of an isoindoline nucleus and carbonyl groups at positions 1 and 3
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1,3-Dioxoisoindolin-2-yl)-2-oxopropyl acetate typically involves the condensation reaction of an aromatic primary amine with a maleic anhydride derivative. This reaction leads to the formation of the N-isoindoline-1,3-dione scaffold . Another approach involves the use of acetic acid, glycine, phthalic anhydride, and triethylamine in toluene as a solvent .
Industrial Production Methods
Industrial production methods for this compound often utilize transition-metal-catalyzed reactions and organocatalytic methods. These techniques offer robust and efficient pathways for the construction of complex heterocyclic structures .
Chemical Reactions Analysis
Types of Reactions
3-(1,3-Dioxoisoindolin-2-yl)-2-oxopropyl acetate undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include acetic acid, glycine, phthalic anhydride, and triethylamine . The reactions are typically carried out in solvents such as toluene under controlled temperature and pressure conditions.
Major Products Formed
The major products formed from these reactions include various substituted N-isoindoline-1,3-diones, which have diverse applications in pharmaceuticals and materials science .
Scientific Research Applications
3-(1,3-Dioxoisoindolin-2-yl)-2-oxopropyl acetate has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of 3-(1,3-Dioxoisoindolin-2-yl)-2-oxopropyl acetate involves its interaction with specific molecular targets and pathways. For example, it has been shown to exhibit anticancer activity by inhibiting the epidermal growth factor receptor (EGFR) and inducing apoptosis in cancer cells . The compound’s antioxidant activity is attributed to its ability to scavenge free radicals and reduce oxidative stress .
Comparison with Similar Compounds
Similar Compounds
1-(1,3-Dioxoisoindolin-2-yl)-3-aryl urea analogs: These compounds have similar structural features and exhibit anticancer and antioxidant activities.
Phthalimide derivatives: These compounds share the isoindoline nucleus and are used in various pharmaceutical and industrial applications.
Uniqueness
3-(1,3-Dioxoisoindolin-2-yl)-2-oxopropyl acetate is unique due to its specific substitution pattern and the presence of the acetate group, which imparts distinct chemical and biological properties
Properties
CAS No. |
35750-05-1 |
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Molecular Formula |
C13H11NO5 |
Molecular Weight |
261.23 g/mol |
IUPAC Name |
[3-(1,3-dioxoisoindol-2-yl)-2-oxopropyl] acetate |
InChI |
InChI=1S/C13H11NO5/c1-8(15)19-7-9(16)6-14-12(17)10-4-2-3-5-11(10)13(14)18/h2-5H,6-7H2,1H3 |
InChI Key |
VNKCOUFSRAYCHL-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)OCC(=O)CN1C(=O)C2=CC=CC=C2C1=O |
Origin of Product |
United States |
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